An In-depth Technical Guide on the Synthesis and Characterization of 2-(Butylamino)quinolin-8-ol
An In-depth Technical Guide on the Synthesis and Characterization of 2-(Butylamino)quinolin-8-ol
This guide provides a comprehensive technical overview for the synthesis and detailed analytical characterization of 2-(Butylamino)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. 8-Hydroxyquinoline and its analogues are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide-ranging biological activities, which include antimicrobial, anticancer, and anti-neurodegenerative effects.[1] These properties are often linked to their ability to chelate metal ions, a critical function in many biological systems.[2] This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework from synthesis to structural verification.
Strategic Approach to Synthesis
The introduction of an amino substituent at the C2 position of the quinoline ring can be effectively achieved through nucleophilic aromatic substitution (SNAr). The pyridine moiety of the quinoline system is electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2 and C4 positions. This strategy is predicated on the use of a precursor with a suitable leaving group, such as a halogen, at the target position.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical and well-established route for the synthesis of 2-(Butylamino)quinolin-8-ol is the reaction of 2-chloroquinolin-8-ol with butylamine. The reaction proceeds via an addition-elimination mechanism.[3]
Mechanism Rationale: The nitrogen atom in the quinoline ring withdraws electron density, making the carbon atom at the C2 position electrophilic. The lone pair of electrons on the nitrogen of butylamine acts as a nucleophile, attacking the C2 carbon. This initial attack temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity is then restored through the elimination of the chloride ion, yielding the final product. 2-chloroquinoline derivatives generally show high reactivity towards nucleophiles.[5]
Caption: Proposed synthesis of 2-(Butylamino)quinolin-8-ol.
Experimental Protocol: Synthesis of 2-(Butylamino)quinolin-8-ol
This protocol describes a standard procedure for the nucleophilic aromatic substitution of 2-chloroquinolin-8-ol with butylamine.
Materials:
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2-Chloroquinolin-8-ol
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n-Butylamine
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Dimethyl sulfoxide (DMSO)
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Potassium carbonate (K₂CO₃)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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To a round-bottom flask, add 2-chloroquinolin-8-ol (1.0 eq.), potassium carbonate (1.5 eq.), and DMSO.
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Add n-butylamine (1.2 eq.) to the mixture.
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Attach a reflux condenser and heat the reaction mixture to 140-160 °C with vigorous stirring.[3]
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(Butylamino)quinolin-8-ol.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-(Butylamino)quinolin-8-ol.
Caption: Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Butyl-CH₃ | ~0.9 | Triplet (t) | ~7 | Terminal methyl group adjacent to a CH₂. |
| Butyl-CH₂ | ~1.4 | Sextet | ~7 | Methylene group adjacent to two other CH₂ groups. |
| Butyl-CH₂ | ~1.6 | Quintet | ~7 | Methylene group adjacent to a CH₂ and the NH group. |
| Butyl-N-CH₂ | ~3.4 | Triplet (t) | ~7 | Methylene group directly attached to the nitrogen atom. |
| Quinoline-H | 6.8 - 8.0 | Multiplets/Doublets | Various | Aromatic protons of the quinoline ring system. |
| NH | Variable (broad) | Singlet (s) | - | Secondary amine proton, chemical shift is concentration and solvent dependent. |
| OH | Variable (broad) | Singlet (s) | - | Phenolic hydroxyl proton, chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Based on available data for 2-(Butylamino)quinolin-8-ol, the following chemical shifts are expected.[6]
| Carbon Assignment | Reported Chemical Shift (δ, ppm) |
| Butyl-CH₃ | ~13.7 |
| Butyl-CH₂ | ~20.0 |
| Butyl-CH₂ | ~31.4 |
| Butyl-N-CH₂ | ~40.6 |
| Quinoline Carbons | 108 - 158 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Phenolic hydroxyl group |
| 3300 - 3500 (medium) | N-H stretch | Secondary amine |
| 3000 - 3100 (weak) | C-H stretch | Aromatic C-H |
| 2850 - 2960 (strong) | C-H stretch | Aliphatic C-H (butyl group) |
| 1580 - 1620 (medium) | C=C and C=N stretch | Aromatic ring vibrations |
| 1200 - 1350 (strong) | C-N stretch | Aryl amine |
| 1150 - 1250 (strong) | C-O stretch | Phenol |
The presence of a broad O-H stretch and a medium N-H stretch would be key indicators of the successful synthesis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of 2-(Butylamino)quinolin-8-ol is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol .[6]
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): A prominent peak at m/z = 216, corresponding to the intact molecule. Due to the nitrogen rule, an even number of nitrogen atoms results in an even nominal molecular weight.[7]
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Major Fragments:
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Loss of a propyl radical (•C₃H₇) from the butyl chain via alpha-cleavage, resulting in a fragment at m/z = 173.
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Loss of butene (C₄H₈) via McLafferty rearrangement, leading to a fragment at m/z = 160.
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Cleavage of the C-N bond, resulting in fragments corresponding to the butyl cation (m/z = 57) and the 2-aminoquinolin-8-ol radical cation (m/z = 160).
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Summary of Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol [6] |
| Exact Mass | 216.1263 g/mol [6] |
| ¹³C NMR (δ, ppm) | |
| Aliphatic Carbons | ~13.7, ~20.0, ~31.4, ~40.6[6] |
| Aromatic Carbons | 108 - 158 |
| IR Absorptions (cm⁻¹) | |
| O-H Stretch | 3200 - 3500 (broad) |
| N-H Stretch | 3300 - 3500 (medium) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Mass Spec (m/z) | |
| Molecular Ion [M]⁺ | 216 |
| Key Fragments | 173, 160, 57 |
Conclusion
This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of 2-(Butylamino)quinolin-8-ol. The proposed nucleophilic aromatic substitution pathway is a reliable method for the preparation of this compound. The detailed characterization protocols, utilizing NMR, IR, and Mass Spectrometry, provide a comprehensive framework for verifying the identity, structure, and purity of the final product. This information is critical for any subsequent application in drug discovery and development, ensuring the integrity and reproducibility of future research.
References
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Molecules. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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ResearchGate. (2008). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
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YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. [Link]
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Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
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Open Access Journals. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. iomcworld.org. [Link]
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MDPI. (2024, October 3). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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SpectraBase. (2025). 2-BUTYLAMINO-8-HYDROXYQUINOLINE. SpectraBase. [Link]
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